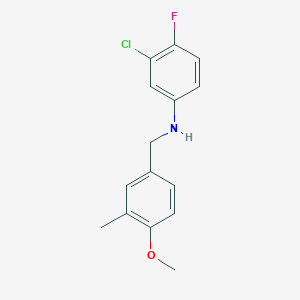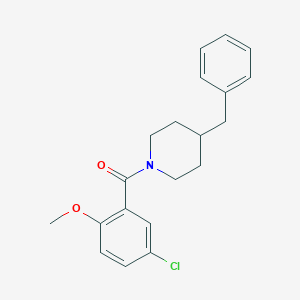![molecular formula C13H16N2OS B5788551 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
The mechanism of action of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. This inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
実験室実験の利点と制限
One of the significant advantages of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its high potency against cancer cells. It has been shown to have a lower IC50 value than other anticancer drugs, indicating its potential as a more effective treatment option. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research on 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to understand the mechanism of action of this compound fully and to identify its potential applications in other areas of research beyond cancer treatment.
Conclusion
This compound is a heterocyclic compound that has shown significant potential as an anticancer drug. Its synthesis methods have been optimized to produce high yields, and its mechanism of action has been suggested to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. This compound has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of cancer cell migration and invasion. While it has some limitations, such as low solubility, its high potency against cancer cells makes it a promising candidate for further research in the field of medicinal chemistry.
合成法
The synthesis of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been achieved through several methods, including the reaction of 2-aminobenzothiophene with isopropyl bromide and subsequent reaction with ethyl cyanoacetate. Another method involves the reaction of 2-aminobenzothiophene with isopropyl bromide and 2-cyanoacetamide. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have significant antitumor activity in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
4-propan-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)16-12-11-9-5-3-4-6-10(9)17-13(11)15-7-14-12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGJMNUYXJQGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)


![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
